Cas no 884495-16-3 (5-bromo-2-(1,3-dioxolan-2-yl)pyridine)
5-bromo-2-(1,3-dioxolan-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2-(1,3-dioxolan-2-yl)pyridine
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- VYCADPDVDFTZFI-UHFFFAOYSA-N
- Z1269176818
- SCHEMBL1931192
- EN300-1708837
- AS-0718
- CS-0193644
- 5-bromo-2-[1,3]dioxolan-2-yl-pyridine
- AKOS015891900
- MFCD06659507
- 5-bromo-2-[1,3]dioxolan-2-ylpyridine
- 884495-16-3
- D84530
- AB25949
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- MDL: MFCD06659507
- Inchi: 1S/C8H8BrNO2/c9-6-1-2-7(10-5-6)8-11-3-4-12-8/h1-2,5,8H,3-4H2
- InChI Key: VYCADPDVDFTZFI-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)C1OCCO1
Computed Properties
- Exact Mass: 228.97384g/mol
- Monoisotopic Mass: 228.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 31.4Ų
5-bromo-2-(1,3-dioxolan-2-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM362985-100mg |
5-Bromo-2-(1,3-dioxolan-2-yl)pyridine |
884495-16-3 | 95%+ | 100mg |
$106 | 2023-02-16 | |
| Chemenu | CM362985-250mg |
5-Bromo-2-(1,3-dioxolan-2-yl)pyridine |
884495-16-3 | 95%+ | 250mg |
$140 | 2023-02-16 | |
| Chemenu | CM362985-500mg |
5-Bromo-2-(1,3-dioxolan-2-yl)pyridine |
884495-16-3 | 95%+ | 500mg |
$232 | 2023-02-16 | |
| abcr | AB515341-1 g |
5-Bromo-2-(1,3-dioxolan-2-yl)pyridine |
884495-16-3 | 1g |
€332.70 | 2022-07-29 | ||
| abcr | AB515341-5 g |
5-Bromo-2-(1,3-dioxolan-2-yl)pyridine |
884495-16-3 | 5g |
€1,059.40 | 2022-07-29 | ||
| Enamine | EN300-1708837-1g |
5-bromo-2-(1,3-dioxolan-2-yl)pyridine |
884495-16-3 | 95% | 1g |
$191.0 | 2023-09-20 | |
| Enamine | EN300-1708837-5g |
5-bromo-2-(1,3-dioxolan-2-yl)pyridine |
884495-16-3 | 95% | 5g |
$682.0 | 2023-09-20 | |
| Enamine | EN300-1708837-10g |
5-bromo-2-(1,3-dioxolan-2-yl)pyridine |
884495-16-3 | 95% | 10g |
$1160.0 | 2023-09-20 | |
| eNovation Chemicals LLC | Y1248486-250mg |
5-BROMO-2-(1,3-DIOXOLAN-2-YL)PYRIDINE |
884495-16-3 | 95% | 250mg |
$440 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1248486-1g |
5-BROMO-2-(1,3-DIOXOLAN-2-YL)PYRIDINE |
884495-16-3 | 95% | 1g |
$790 | 2024-06-06 |
5-bromo-2-(1,3-dioxolan-2-yl)pyridine Suppliers
5-bromo-2-(1,3-dioxolan-2-yl)pyridine Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-bromo-2-(1,3-dioxolan-2-yl)pyridine
Introduction to 5-bromo-2-(1,3-dioxolan-2-yl)pyridine (CAS No. 884495-16-3) and Its Emerging Applications in Chemical Biology
5-bromo-2-(1,3-dioxolan-2-yl)pyridine, identified by the chemical identifier CAS No. 884495-16-3, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities and pharmaceutical applications. The structural motif of 5-bromo-2-(1,3-dioxolan-2-yl)pyridine incorporates both bromine and dioxolane functional groups, which contribute to its unique reactivity and potential utility in synthetic chemistry and drug discovery.
The presence of a bromine atom at the 5-position of the pyridine ring enhances the electrophilicity of the molecule, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required in the development of novel therapeutic agents. Additionally, the dioxolane moiety at the 2-position introduces a cyclic ether functionality, which can influence the solubility, bioavailability, and metabolic stability of derivatives.
In recent years, 5-bromo-2-(1,3-dioxolan-2-yl)pyridine has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various biological pathways. One notable area of interest is its application in developing kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The bromine substituent facilitates the introduction of aryl or heteroaryl groups via palladium-catalyzed reactions, allowing for the generation of highly specific kinase inhibitors. For instance, recent studies have demonstrated its utility in constructing inhibitors of Janus kinases (JAKs), which are implicated in autoimmune disorders.
Moreover, the dioxolane group has been leveraged to enhance the bioavailability of drug candidates by improving their solubility in water. This is particularly relevant in oncology, where poor solubility can limit the efficacy of therapeutic agents. A notable example involves its use in designing inhibitors of cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression. By incorporating the dioxolane moiety, researchers have been able to develop more water-soluble analogs with improved pharmacokinetic profiles.
The compound's reactivity also makes it a valuable tool in medicinal chemistry for generating libraries of diverse scaffolds. Techniques such as library synthesis and high-throughput screening have been employed to identify novel bioactive molecules derived from 5-bromo-2-(1,3-dioxolan-2-yl)pyridine. These efforts have led to the discovery of several lead compounds with promising preclinical activity against targets such as protein-protein interactions and metabolic enzymes.
Recent advances in computational chemistry have further enhanced the utility of 5-bromo-2-(1,3-dioxolan-2-yl)pyridine by enabling virtual screening and molecular docking studies. These computational approaches allow researchers to predict binding affinities and optimize lead structures before conducting costly wet-lab experiments. The integration of machine learning algorithms has also facilitated the identification of novel derivatives with enhanced potency and selectivity.
The pharmaceutical industry has taken note of these developments, with several companies incorporating 5-bromo-2-(1,3-dioxolan-2-yl)pyridine into their drug discovery pipelines. Its versatility as a scaffold has led to its use in developing treatments for a wide range of diseases, including neurodegenerative disorders and infectious diseases. The ability to modify both the brominated pyridine core and the dioxolane group provides chemists with ample opportunities to fine-tune biological activity and pharmacokinetic properties.
In conclusion,5-bromo-2-(1,3-dioxolan-2-yl)pyridine (CAS No. 884495-16-3) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing novel therapeutic agents with diverse applications. As research continues to uncover new biological targets and synthetic methodologies,5-bromo-2-(1,3-dioxolan-2-yl)pyridine is poised to remain at the forefront of drug discovery efforts.
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